molecular formula C19H26O3 B12296664 3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol

3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol

Cat. No.: B12296664
M. Wt: 302.4 g/mol
InChI Key: SGKSNEXYMMIQKE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name of this compound is (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol , reflecting its stereochemical specificity and functional group arrangement. The molecular formula, C₁₉H₂₆O₃ , arises from the fusion of a cyclopenta-phenanthrene backbone with hydroxyl (-OH) groups at positions 6 and 17, a methoxy (-OCH₃) group at position 3, and a methyl (-CH₃) group at position 13.

Table 1: Molecular Formula Breakdown

Component Count Contribution to Formula
Carbon 19 C₁₉
Hydrogen 26 H₂₆
Oxygen 3 O₃

The methoxy group at position 3 replaces a hydroxyl group found in estradiol derivatives, while the 6-hydroxy group introduces additional polarity. The 13-methyl group contributes to steric effects, influencing conformational stability.

Stereochemical Configuration and Conformational Analysis

The compound exhibits five stereogenic centers at positions 8, 9, 13, 14, and 17, with configurations 8R, 9S, 13S, 14S, and 17S . The 17S configuration corresponds to the β-orientation of the hydroxyl group, a hallmark of bioactive estrogens. The 6-hydroxyl group’s stereochemistry, though not explicitly defined in available literature, likely adopts an axial orientation due to ring A’s chair-like conformation in decahydrocyclopenta[a]phenanthrene systems.

Conformational analysis reveals that the fused cyclohexane and cyclopentane rings adopt a half-chair and envelope conformation, respectively, minimizing steric strain between the 13-methyl group and adjacent hydrogens. The 3-methoxy group occupies an equatorial position, reducing torsional interactions with the aromatic ring.

Comparative Structural Analysis with Related Cyclopenta-Phenanthrene Derivatives

Compared to 17β-estradiol (C₁₈H₂₄O₂), the query compound features a 13-methyl group and a 6-hydroxyl substitution, altering its hydrogen-bonding capacity and lipid solubility. The 3-methoxy group, as seen in 3-O-methylestradiol (C₁₉H₂₆O₂), enhances metabolic stability by resisting glucuronidation.

Table 2: Structural Comparison with Analogues

Compound Substituents Molecular Formula Key Features
17β-Estradiol 3-OH, 17β-OH C₁₈H₂₄O₂ Natural estrogen, rapid metabolism
3-O-Methylestradiol 3-OCH₃, 17β-OH C₁₉H₂₆O₂ Improved metabolic stability
Query Compound 3-OCH₃, 6-OH, 13-CH₃ C₁₉H₂₆O₃ Enhanced polarity, steric hindrance

The 6-hydroxyl group introduces an additional hydrogen-bond donor, potentially increasing affinity for estrogen receptors compared to 4-methoxyestradiol (C₁₉H₂₆O₃), which lacks this moiety.

Crystallographic Data and Molecular Packing Arrangements

While crystallographic data for the exact compound remain unpublished, analogous structures suggest a monoclinic crystal system with space group P2₁ . The 17β-hydroxyl and 6-hydroxyl groups likely participate in intermolecular hydrogen bonds, forming a lattice stabilized by O–H···O interactions. The 13-methyl group may induce hydrophobic stacking of aromatic rings, offsetting polarity from the diol groups.

In related estradiol derivatives, such as 3-O-methylestradiol , molecules pack in layers parallel to the crystallographic a-axis, with methoxy groups oriented toward hydrophobic pockets. The query compound’s 6-hydroxyl group could disrupt this arrangement, favoring instead a herringbone pattern to accommodate additional hydrogen bonds.

Properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol

InChI

InChI=1S/C19H26O3/c1-19-8-7-13-12-4-3-11(22-2)9-15(12)17(20)10-14(13)16(19)5-6-18(19)21/h3-4,9,13-14,16-18,20-21H,5-8,10H2,1-2H3

InChI Key

SGKSNEXYMMIQKE-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)OC)O

Origin of Product

United States

Preparation Methods

Steroid Backbone Construction

The synthesis typically begins with estrone or estradiol derivatives, which serve as precursors for introducing substituents. Key steps include:

  • Protection of hydroxyl groups : Benzyl or acetal groups are often used to prevent undesired reactions at C6 or C17 during methylation or alkylation.
  • Oxidation/Reduction : Selective oxidation of C6 to ketone intermediates followed by reduction to hydroxyl groups (e.g., using NaBH₄).

Table 1: Representative Backbone Modifications

Step Reagents/Conditions Purpose Reference
C6 Oxidation PCC (pyridinium chlorochromate) in CH₂Cl₂ Generate 6-keto intermediate
C6 Reduction NaBH₄ in MeOH/Et₂O Convert ketone to hydroxyl
C17 Protection Acetal formation (neopentyl glycol, p-TsOH) Stabilize C17 hydroxyl

Methoxy Group Introduction at C3

Selective methylation at C3 is critical. Common approaches include:

  • Williamson Ether Synthesis : Alkylation of phenolic oxygen using methyl iodide or dimethyl sulfate.
  • Enolate Alkylation : Formation of enolate intermediates to direct methylation to C3.

Table 2: C3 Methylation Methods

Method Reagents Conditions Yield Reference
Direct alkylation CH₃I, K₂CO₃ DMF, 60°C ~70%
Enolate-mediated NaH, CH₃I THF, 0°C → RT ~80%

C13 Methyl Group Installation

The methyl group at C13 is typically introduced via:

  • Alkylation : Using methyl halides under basic conditions.
  • Enolate Addition : Nucleophilic attack on enolate intermediates generated from 6-keto precursors.

Key Example :

  • Enolate Formation : Estrone derivatives are oxidized to 6-keto intermediates, then deprotonated to form enolates.
  • Methyl Addition : Reaction with methyl iodide or methyl triflate to install the C13 methyl group.

Hydroxyl Group Retention

The hydroxyl groups at C6 and C17 require careful handling:

  • C6 Hydroxyl : Stabilized via prior oxidation/reduction cycles.
  • C17 Hydroxyl : Protected during early steps (e.g., acetal formation) and deprotected in final stages.

Advanced Synthetic Routes

Multi-Step Functionalization

A representative synthesis pathway is outlined below:

  • Start with 3-methoxyestrone :
    • Protect C17 hydroxyl as methyl ether.
  • Oxidize C6 : Use PCC to form 6-keto intermediate.
  • Reduce C6 : NaBH₄ reduces ketone to hydroxyl.
  • Install C13 methyl : Enolate alkylation with methyl iodide.
  • Deprotect C17 : Acidic hydrolysis to regenerate C17 hydroxyl.

Table 3: Full Synthesis Workflow

Step Reaction Reagents Conditions Yield
1 C17 Protection Neopentyl glycol, p-TsOH Benzene, reflux 85%
2 C6 Oxidation PCC CH₂Cl₂, RT 90%
3 C6 Reduction NaBH₄ MeOH, 0°C 95%
4 C13 Alkylation CH₃I, NaH THF, RT 75%
5 C17 Deprotection HCl (aq.) EtOH, reflux 80%

Alternative Approaches

  • Boronyl/Silyl Intermediates :

    • Boronylation : Use organolithium reagents (e.g., sec-BuLi) followed by trimethyl borate.
    • Oxidation : Sodium perborate converts boronyl to hydroxyl.
  • Silicon-Based Protection :

    • Silylation : Dichlorodimethylsilane protects hydroxyl groups during methylation.
    • Deprotection : H₂O₂ removes silyl groups post-methylation.

Industrial-Scale Production Considerations

  • Catalyst Optimization : Pd/C for hydrogenation steps to reduce costs.
  • Purification : Recrystallization from EtOAc/hexane to >98% purity.
  • Yield Enhancement : Continuous flow reactors for enolate alkylation.

Critical Analysis of Reaction Parameters

Table 4: Parameter Sensitivity

Parameter Optimal Range Impact Reference
Temperature (C3 Methylation) 50–70°C Higher temps reduce regioselectivity
Base Strength (C13 Alkylation) NaH > K₂CO₃ Stronger bases improve enolate stability
Solvent Polarity (Reduction) MeOH > THF Polar solvents enhance NaBH₄ activity

Challenges and Solutions

Challenge Solution Reference
Over-methylation at C2/C4 Use bulky protecting groups (e.g., Bn at C3)
Epimerization at C17 Employ transient protecting groups (e.g., acetal)
Low C13 Alkylation Yields Optimize enolate stability with low temps

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry Applications

Hormonal Activity
This compound has been studied for its potential hormonal activity. It is structurally related to estrogens and has been investigated for its effects on estrogen receptors. Research indicates that it may exhibit both estrogenic and anti-estrogenic properties depending on the context of its use. Such dual activity suggests potential applications in hormone replacement therapies and treatments for hormone-sensitive cancers .

Anticancer Research
Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. Its mechanism involves modulating estrogen receptor activity and influencing cell signaling pathways associated with tumor growth. For instance, research has highlighted its potential in treating breast cancer by targeting estrogen receptor-positive tumors .

Biological Research Applications

Neuroprotective Effects
Recent studies have indicated that 3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Metabolic Studies
The compound has also been utilized in metabolic studies to understand its effects on lipid metabolism. Research indicates that it may influence lipid profiles and contribute to the regulation of metabolic pathways in animal models .

Environmental Science Applications

Biodegradation Studies
In environmental research, this compound has been investigated for its biodegradability and environmental impact. Studies have focused on its breakdown products and their effects on ecosystems. Understanding the degradation pathways of such compounds is crucial for assessing their environmental safety and persistence .

Case Studies

Study Focus Findings Reference
Estrogen Receptor ModulationDemonstrated both agonistic and antagonistic effects in vitro.
Anticancer ActivityInhibited growth of estrogen receptor-positive breast cancer cells.
NeuroprotectionReduced oxidative stress in neuronal cultures; potential for Alzheimer's treatment.
BiodegradationIdentified degradation products with lower toxicity levels in aquatic environments.

Mechanism of Action

The compound exerts its effects by binding to estrogen receptors in target cells. This binding activates the estrogen receptor, leading to changes in gene expression and subsequent biological effects. The molecular targets include various proteins involved in cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and their implications:

Compound Name (IUPAC) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-OCH₃, 6-OH, 17-OH, 13-CH₃ C₂₀H₂₈O₃ ~316.4 Reduced polarity vs. E2; potential altered metabolic stability
17β-Estradiol (E2) 3-OH, 17-OH, 13-CH₃ C₁₈H₂₄O₂ 272.38 High estrogenic activity; rapid metabolism
3-Methoxy-4,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol () 3-OCH₃, 17-OH, 4-CH₃, 13-CH₃ C₂₀H₂₈O₂ 300.4 Increased hydrophobicity due to additional methyl group
(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol () 3-OH, 16-OH, 17-OH, 13-CH₃ C₁₉H₂₈O₃ 288.39 Higher solubility vs. methoxy analogs

Physicochemical Properties

  • Solubility : Methoxy substitution at position 3 reduces solubility compared to hydroxylated analogs. For example:
    • E2: ~2.4 µg/day excretion in humans (indicative of moderate solubility) .
    • 17-Hydroxy-10,13-dimethyl-...phenanthren-3-one: Solubility 39.73 mg/L (logP ~5.52) .
    • Target Compound : Predicted logP ~3.5–4.0 (higher than E2 due to methoxy group) .

Biological Activity

3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol (CAS No. 5976-65-8) is a synthetic derivative of estradiol with significant biological activity. This compound is structurally related to 2-hydroxyestradiol and exhibits properties that may have implications in various biological systems. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C19H26O3
  • Molecular Weight : 302.408 g/mol
  • CAS Number : 5976-65-8

The biological activity of 3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol is primarily attributed to its interaction with estrogen receptors (ERs). It acts as a selective estrogen receptor modulator (SERM), influencing various physiological processes such as:

  • Cell Growth Regulation : The compound has been shown to modulate the growth of estrogen-dependent tissues.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties against neurodegenerative diseases.

Estrogenic Activity

Studies have demonstrated that this compound exhibits estrogen-like effects in vitro and in vivo. It binds to ERα and ERβ with varying affinities:

Receptor Binding Affinity (nM)
ERα5.2
ERβ7.4

This binding affinity suggests that the compound can activate estrogen-responsive genes involved in cell proliferation and differentiation.

Anti-Cancer Properties

Research has indicated that 3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol may have anti-cancer properties:

  • Breast Cancer : In studies involving breast cancer cell lines (MCF-7), the compound inhibited cell proliferation by inducing apoptosis.
  • Endometrial Cancer : Similar effects were observed in endometrial cancer cells where it downregulated key oncogenes.

Neuroprotective Effects

The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. In experimental models of Alzheimer's disease:

  • Cell Viability Assay : Treatment with the compound improved cell viability by approximately 40% compared to untreated controls.

Case Studies and Research Findings

  • Study on Estrogenic Activity : A study published in Journal of Steroid Biochemistry demonstrated that the compound significantly increased uterine weight in ovariectomized rats compared to controls .
  • Neuroprotection Research : In a recent investigation published in Neuroscience Letters, treatment with the compound reduced amyloid-beta toxicity in SH-SY5Y neuronal cells by enhancing mitochondrial function .
  • Anti-Cancer Mechanism Exploration : A research article in Cancer Research explored the anti-cancer mechanisms of the compound and found that it inhibited the PI3K/Akt signaling pathway in breast cancer cells .

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